molecular formula C7H4ClF3N2O B1417631 3-Chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde oxime CAS No. 246022-23-1

3-Chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde oxime

Cat. No.: B1417631
CAS No.: 246022-23-1
M. Wt: 224.57 g/mol
InChI Key: KXUNVNMUPGNMEG-QLKAYGNNSA-N
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Description

3-Chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde oxime: is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a chloro group at the third position, a trifluoromethyl group at the fifth position, and an oxime group attached to the carbaldehyde at the second position of the pyridine ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde oxime typically involves multiple steps:

    Halogenation: The starting material, pyridine, undergoes halogenation to introduce the chloro and trifluoromethyl groups. This can be achieved using reagents such as chlorine and trifluoromethyl iodide under controlled conditions.

    Formylation: The halogenated pyridine is then subjected to formylation to introduce the carbaldehyde group at the second position. This step often involves the use of formylating agents like formic acid or its derivatives.

    Oximation: Finally, the carbaldehyde group is converted to an oxime using hydroxylamine hydrochloride in the presence of a base like sodium acetate.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxime group, leading to the formation of nitrile oxides.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Nitrile oxides: from oxidation.

    Amines: from reduction.

    Substituted pyridines: from nucleophilic substitution.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology and Medicine:

    Pharmaceuticals: Intermediate in the synthesis of drugs with potential therapeutic applications.

    Biological Probes: Used in the development of probes for studying biological systems.

Industry:

    Agrochemicals: Intermediate in the production of herbicides and pesticides.

    Material Science: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde oxime is largely dependent on its functional groups:

    Oxime Group: Can form stable complexes with metal ions, influencing catalytic activity.

    Chloro and Trifluoromethyl Groups: These groups can enhance the compound’s lipophilicity and electron-withdrawing properties, affecting its reactivity and interaction with biological targets.

Properties

IUPAC Name

(NE)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2O/c8-5-1-4(7(9,10)11)2-12-6(5)3-13-14/h1-3,14H/b13-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUNVNMUPGNMEG-QLKAYGNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C=NO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC(=C1Cl)/C=N/O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde oxime
Reactant of Route 2
3-Chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde oxime

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